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Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)ethanol

Cat. No.: B075180

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of 1-(3,4-Dichlorophenyl)ethanol, a chlorinated aromatic alcohol of interest in
medicinal chemistry and organic synthesis.

Core Chemical Data

1-(3,4-Dichlorophenyl)ethanol, with the CAS number 1475-11-2, is a synthetic intermediate
that can be utilized in the development of various pharmaceutical compounds.[1] Its key
identifiers and physicochemical properties are summarized in the tables below for easy
reference and comparison.

Table 1: Chemical Identifiers
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Identifier Value
IUPAC Name 1-(3,4-dichlorophenyl)ethan-1-ol
CAS Number 1475-11-2[1][2][3][4]1[5]

Molecular Formula

CsHsCl20[1][2][3][4]

SMILES CC(C1=CC(=C(C=C1)CNhCNHOI2]

inChi InChI=1S/C8H8CI20/c1-6(11)7-2-3-8(9)10-4-5-

n
7/h2-6,11H,1H3
3,4-Dichloro-alpha-methylbenzyl alcohol, 3,4-
Dichlorophenyl methyl carbinol,

Synonyms

Benzenemethanol, 3,4-dichloro-alpha-methyl-[1]

[3]

Table 2: Physicochemical Properties

Property Value

Molecular Weight 191.05 g/mol [1][2]
Appearance White solid[1]

Boiling Point 271.5 °C at 760 mmHg[1]
Density 1.323 g/cm3[1]

Flash Point 115.9 °C[1]

Vapor Pressure

0.00315 mmHg at 25°C[1]

Refractive Index

1.566[1]

Chemical Structure

The chemical structure of 1-(3,4-Dichlorophenyl)ethanol consists of a dichlorinated benzene

ring attached to an ethanol backbone at the first carbon, which also bears a hydroxyl group.

Figure 1: Chemical structure of 1-(3,4-Dichlorophenyl)ethanol.
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Experimental Protocols
Synthesis of 1-(3,4-Dichlorophenyl)ethanol

A common and effective method for the synthesis of 1-(3,4-Dichlorophenyl)ethanol is the
reduction of the corresponding ketone, 3',4'-dichloroacetophenone, using a mild reducing agent
such as sodium borohydride.

Materials:

3',4'-Dichloroacetophenone

e Sodium borohydride (NaBHa4)

e Methanol or Ethanol (anhydrous)

e Dilute Hydrochloric Acid (HCI) or Water

o Ethyl acetate or other suitable organic solvent for extraction
e Anhydrous magnesium sulfate or sodium sulfate
e Round-bottom flask

o Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a round-bottom flask, dissolve 3',4'-dichloroacetophenone (1 equivalent)
in methanol or ethanol. Cool the solution in an ice bath with continuous stirring.

e Reduction: Slowly add sodium borohydride (an excess, typically 1.5 to 2 equivalents)
portion-wise to the cooled solution. Maintain the temperature below 10-15°C during the
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addition to control the exothermic reaction.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room
temperature. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC) until the starting ketone is consumed.

e Quenching: Once the reaction is complete, carefully quench the reaction by the slow,
dropwise addition of dilute hydrochloric acid or water to decompose the excess sodium
borohydride and the borate ester complex. Be cautious as hydrogen gas may be evolved.

e Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.

o Extraction: To the remaining aqueous residue, add a suitable organic solvent such as ethyl
acetate. Transfer the mixture to a separatory funnel and perform an extraction. Separate the
organic layer.

e Washing: Wash the organic layer with water and then with brine to remove any remaining
inorganic impurities.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude
1-(3,4-Dichlorophenyl)ethanol.

 Purification (Optional): The crude product can be further purified by column chromatography
on silica gel if necessary.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of 1-(3,4-Dichlorophenyl)ethanol
is not widely published, some commercial suppliers suggest it may act as a metabotropic
glutamate receptor antagonist. This information should be considered preliminary and requires
further validation through dedicated pharmacological studies. The dichlorophenyl moiety is a
common feature in various bioactive molecules, including antidepressants like sertraline, which
contains a 3,4-dichlorophenyl group and functions as a selective serotonin reuptake inhibitor
(SSRI).[6] The presence of this structural motif suggests potential for neurological activity, but
specific signaling pathway involvement for 1-(3,4-Dichlorophenyl)ethanol has not been
elucidated.
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Data Presentation
Spectroscopic Data Summary

Although specific, high-resolution spectra for 1-(3,4-Dichlorophenyl)ethanol are not readily
available in public databases, the expected spectral characteristics can be inferred from its
structure and data from analogous compounds.

Expected *H NMR (Proton NMR) Spectral Features:

o Aromatic Protons: Signals in the aromatic region (typically & 7.0-7.6 ppm) corresponding to
the three protons on the dichlorinated benzene ring. The substitution pattern will lead to a
specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).

o Methine Proton (-CHOH): A quartet or multiplet in the region of  4.8-5.2 ppm, coupled to the
adjacent methyl protons.

o Methyl Protons (-CHs): A doublet around & 1.4-1.6 ppm, coupled to the methine proton.

» Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and
solvent dependent.

Expected 3C NMR (Carbon NMR) Spectral Features:

e Aromatic Carbons: Six signals in the downfield region (typically & 120-145 ppm), with the
carbons attached to chlorine atoms showing characteristic shifts.

e Methine Carbon (-CHOH): A signal in the range of & 65-75 ppm.
o Methyl Carbon (-CHs): A signal in the upfield region, typically around & 20-25 ppm.
Expected IR (Infrared) Spectral Features:

e O-H Stretch: A broad absorption band in the region of 3200-3600 cm~1, characteristic of the
hydroxyl group.

e C-H Stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm~* and 2850-3000
cm~1, respectively.
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e C=C Stretch (aromatic): Peaks in the 1450-1600 cm~1 region.
e C-O Stretch: A strong absorption in the 1000-1250 cm~? range.
o C-CI Stretch: Absorptions in the fingerprint region, typically below 800 cm~1.

This technical guide serves as a foundational resource for professionals engaged in research
and development involving 1-(3,4-Dichlorophenyl)ethanol. Further experimental investigation
Is encouraged to fully characterize its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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